molecular formula C5H6F3NO3 B8533234 2-(Methyl(2,2,2-trifluoroethyl)amino)-2-oxoacetic acid

2-(Methyl(2,2,2-trifluoroethyl)amino)-2-oxoacetic acid

Cat. No. B8533234
M. Wt: 185.10 g/mol
InChI Key: RDEUXKLKGJZVKT-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To a solution of methyl 2-(methyl(2,2,2-trifluoroethyl)amino)-2-oxoacetate (1.2 g, 6.03 mmol) in methanol (15 mL) and water (15.00 mL) was added LiOH (0.506 g, 12.05 mmol) and the mixture stirred for 2 h. The solution was then acidified with conc. HCl and concentrated. The solid was washed with CH2Cl2 (2×100 mL), filtered and the filtrate concentrated to afford the title compound (600 mg, 53.8% yield) (mixture of rotational isomers at room temperature) as an off-white solid. 1H NMR (500 MHz, DMSO-d6) δ: 4.32 (1 H, q, J=9.36 Hz), 4.23 (1 H, q, J=9.46 Hz), 3.07 (2 H, s), 2.97 (1 H, s).
Name
methyl 2-(methyl(2,2,2-trifluoroethyl)amino)-2-oxoacetate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.506 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53.8%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][C:10]([F:13])([F:12])[F:11])[C:3](=[O:8])[C:4]([O:6]C)=[O:5].[Li+].[OH-].Cl>CO.O>[CH3:1][N:2]([CH2:9][C:10]([F:11])([F:12])[F:13])[C:3](=[O:8])[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
methyl 2-(methyl(2,2,2-trifluoroethyl)amino)-2-oxoacetate
Quantity
1.2 g
Type
reactant
Smiles
CN(C(C(=O)OC)=O)CC(F)(F)F
Name
Quantity
0.506 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The solid was washed with CH2Cl2 (2×100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(C(=O)O)=O)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 53.8%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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